molecular formula C19H16N4OS B2461141 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 1206996-45-3

4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No.: B2461141
CAS No.: 1206996-45-3
M. Wt: 348.42
InChI Key: TYLXWGYFTKNMFJ-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a complex organic compound that features an imidazole ring, a benzamide group, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves multi-step organic reactions

    Imidazole Derivative Preparation: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Benzamide Group Introduction: The benzamide group can be introduced via the reaction of aniline derivatives with acyl chlorides or anhydrides in the presence of a base such as pyridine.

    Benzo[d]thiazole Attachment: The final step involves the coupling of the imidazole derivative with the benzo[d]thiazole moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide and benzo[d]thiazole moieties, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzamide group could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
  • 1,4-bis(2-methyl-1H-imidazol-1-yl)butane
  • (1-methyl-1H-imidazol-4-yl)methanol

Uniqueness

Compared to these similar compounds, 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide stands out due to its unique combination of functional groups. The presence of both the imidazole and benzo[d]thiazole moieties provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-21-17-7-6-16(10-18(17)25-13)22-19(24)15-4-2-14(3-5-15)11-23-9-8-20-12-23/h2-10,12H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLXWGYFTKNMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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